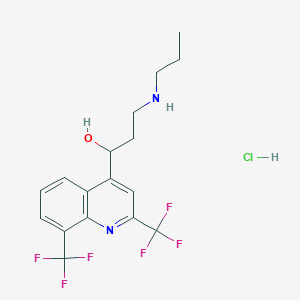
Agn-PC-0NI921
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0NI921 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI921 involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and advantages:
Template Method: Requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the above methods, with a focus on optimizing yield and purity. Techniques such as vacuum filtration and spray coating are often used to produce high-quality films and coatings .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0NI921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrazine.
Substitution: Often involves halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Aplicaciones Científicas De Investigación
Agn-PC-0NI921 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Studied for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive films and coatings for electronic devices
Mecanismo De Acción
The mechanism of action of Agn-PC-0NI921 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways and cellular signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Agn-PC-0NI321: Shares similar structural features but differs in its reactivity and applications.
Agn-PC-0NI4RE: Another related compound with distinct properties and uses.
Uniqueness
Agn-PC-0NI921 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
57120-44-2 |
|---|---|
Fórmula molecular |
C17H19ClF6N2O |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-3-(propylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O.ClH/c1-2-7-24-8-6-13(26)11-9-14(17(21,22)23)25-15-10(11)4-3-5-12(15)16(18,19)20;/h3-5,9,13,24,26H,2,6-8H2,1H3;1H |
Clave InChI |
LPDDKMNDQUQGKD-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


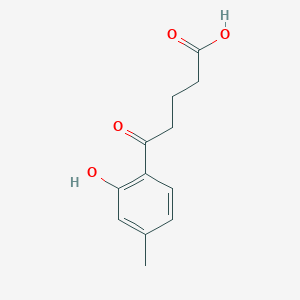


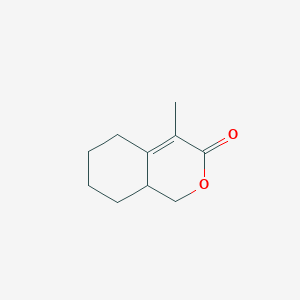
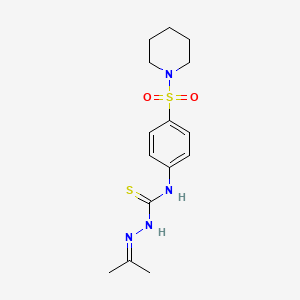
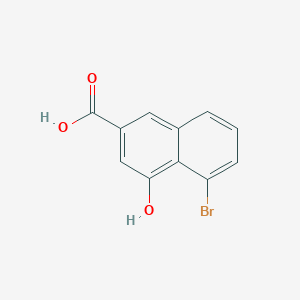

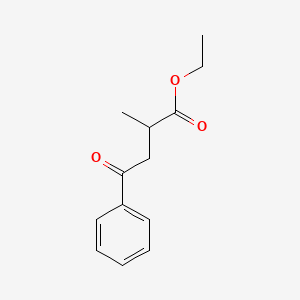

![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
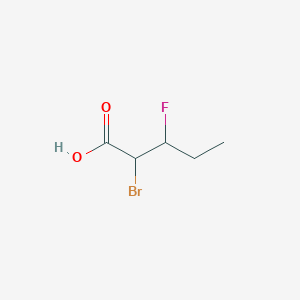


![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
